Chloropentafluoroacetone

Photochemistry Excited State Dynamics Fluorescence Spectroscopy

Chloropentafluoroacetone (CPFA, CAS 79-53-8), IUPAC name 1-chloro-1,1,3,3,3-pentafluoro-2-propanone, is a highly halogenated ketone with the molecular formula C₃ClF₅O and a molecular weight of 182.48 g/mol. It belongs to the class of perhalogenated acetones, structurally positioned between hexafluoroacetone (C₃F₆O) and 1,3-dichlorotetrafluoroacetone (C₃Cl₂F₄O).

Molecular Formula C3ClF5O
Molecular Weight 182.47 g/mol
CAS No. 79-53-8
Cat. No. B1346615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropentafluoroacetone
CAS79-53-8
Molecular FormulaC3ClF5O
Molecular Weight182.47 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)C(F)(F)Cl
InChIInChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9
InChIKeyOJUUDWYPNQALHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloropentafluoroacetone (CAS 79-53-8): Procurement-Relevant Physical and Chemical Profile


Chloropentafluoroacetone (CPFA, CAS 79-53-8), IUPAC name 1-chloro-1,1,3,3,3-pentafluoro-2-propanone, is a highly halogenated ketone with the molecular formula C₃ClF₅O and a molecular weight of 182.48 g/mol [1]. It belongs to the class of perhalogenated acetones, structurally positioned between hexafluoroacetone (C₃F₆O) and 1,3-dichlorotetrafluoroacetone (C₃Cl₂F₄O). Key physical properties relevant to handling and procurement include a boiling point of 7.8 °C (280.9 K) [1] and an enthalpy of vaporization (ΔvapH) of 27.3 kJ/mol at 247 K [1]. The compound exhibits high vapor pressure (∼420 mmHg at 25 °C) and density of 1.602 g/cm³ [2], making it a low-boiling, volatile liquid under ambient conditions. CPFA is primarily utilized as a fluorinated building block in organic synthesis, particularly for the preparation of specialty chemicals, pharmaceutical intermediates, and functionalized polymers .

Why Hexafluoroacetone or Dichlorotetrafluoroacetone Cannot Simply Replace Chloropentafluoroacetone (CAS 79-53-8)


Chloropentafluoroacetone occupies a unique position in the perhalogenated acetone series due to its mixed chloro-fluoro substitution pattern. This halogen composition produces photophysical and reactivity profiles that are non-linear intermediates between the fully fluorinated (hexafluoroacetone) and dichlorinated analogs—meaning substitution cannot be predicted by simple interpolation. The presence of a single chlorine atom adjacent to the carbonyl group substantially alters the electronic structure of both ground and excited states relative to hexafluoroacetone, directly affecting intersystem crossing rates, phosphorescence quantum yields, and triplet state lifetimes [1]. In nucleophilic addition and substitution chemistry, the C–Cl bond introduces a leaving group capability absent in fully fluorinated analogs, while the extensive fluorination preserves the strong electron-withdrawing character that activates the carbonyl toward addition reactions [2]. Consequently, selecting hexafluoroacetone (no leaving group) or dichlorotetrafluoroacetone (altered electronic and steric profile) in place of CPFA can lead to fundamentally different reaction outcomes, altered product distributions, and non-reproducible photochemical behavior. The quantitative evidence presented in Section 3 demonstrates these non-substitutable differences across multiple performance dimensions.

Chloropentafluoroacetone (CAS 79-53-8): Quantitative Differentiation Evidence Versus Hexafluoroacetone and Other Analogs


Intersystem Crossing Rate Enhancement Versus Hexafluoroacetone in Gas Phase

Substitution of one fluorine atom by chlorine in hexafluoroacetone approximately doubles the rate constant for intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state in the gas phase [1]. This heavy-atom effect is quantitatively verified: the ISC rate constant (k_ISC) for chloropentafluoroacetone is 2.8 × 10⁷ s⁻¹, approximately twice the literature value for hexafluoroacetone [1]. The reciprocal of the natural radiative lifetime (k_r) for CPFA is calculated as 6.6 × 10⁵ s⁻¹, and the fluorescent state lifetime (τ_f) is measured as 35.1 ± 0.3 ns at room temperature [1].

Photochemistry Excited State Dynamics Fluorescence Spectroscopy

Triplet State Phosphorescence Lifetime and Radiative/Non-Radiative Rate Constants at 77 K Versus Hexafluoroacetone

At 77 K (liquid nitrogen temperature), chloropentafluoroacetone exhibits distinct phosphorescence behavior compared to hexafluoroacetone. Direct comparative measurements show that chlorine substitution alters the radiative rate constant (k_r) by a factor of approximately 1.7 and the non-radiative rate constant (k_nr) by a factor of approximately 2.3 relative to hexafluoroacetone [1]. The triplet state energy of CPFA is estimated at 74 kcal mol⁻¹ [1]. Relative phosphorescence yields for both compounds were measured under identical cryogenic conditions [1].

Low-Temperature Photochemistry Triplet State Dynamics Heavy Atom Effect

Fluorescence Quenching Rate Constants with Unsaturated Hydrocarbons

Chloropentafluoroacetone fluorescence at 23 °C in the gas phase is quenched by various olefins with rate constants that follow a linear free energy relationship with the ionization potential (I.P.) of the quenching molecule [1]. The relationship is log k = 18.0 − 0.79(I.P.) [1]. Rate constants were reported for 17 unsaturated hydrocarbons [1]. The quenching mechanism involves charge-transfer complex formation for olefins with electron-donating substituents [1].

Excited State Quenching Olefin Sensing Charge-Transfer Complexes

Reactivity of α-Halogenated Ketones: Chloro-Substituted vs. Fluoro-Substituted Analogs Toward Borohydride Reduction

In competition experiments measuring relative reactivity toward sodium borohydride reduction, α-fluoro ketones were found to be less reactive than the corresponding α-chloro derivatives [1]. This effect is attributed to conformational preferences: reactive conformations where the C–X bond is orthogonal to the carbonyl group (optimal for orbital overlap) are disfavored in α-fluoro ketones due to stereoelectronic effects [1]. The reduced reactivity of α-fluoro ketones relative to α-chloro analogs was demonstrated across multiple substrate pairs [1].

Nucleophilic Addition Conformational Effects Halogen Leaving Group Reactivity

Thermodynamic Stability: Enthalpy of Vaporization and Vapor Pressure Profile

Chloropentafluoroacetone exhibits an enthalpy of vaporization (ΔvapH) of 27.3 kJ/mol at 247 K, based on vapor pressure data spanning 232 K to 303 K [1][2]. The boiling point at atmospheric pressure (760 mmHg) is reported as 7.8 °C (280.9 K) [1]. Vapor pressure at 25 °C is approximately 420 mmHg . These thermodynamic parameters differ from both hexafluoroacetone and 1,3-dichlorotetrafluoroacetone due to the specific chlorine-for-fluorine substitution pattern.

Thermodynamics Vapor-Liquid Equilibrium Process Engineering

Reaction with Metal Hydroxides: Trifluoroacetate Formation Without Haloform Side Reactions

Both hexafluoroacetone and chloropentafluoroacetone react with excess metal hydroxide to produce metal trifluoroacetate without haloform formation [1]. However, CPFA offers distinct advantages: it reacts with metal hydroxides to give metal chlorides and hydrogen fluoride in addition to the trifluoroacetate pathway , and it serves as an acid catalyst in certain metal hydroxide systems . The compound can also participate in fission of Si–N, Ge–N, and Sn–N bonds to form insertion products—a reactivity shared with hexafluoroacetone and dichlorotetrafluoroacetone but with different product profiles due to the mixed halogen substitution [2].

Organometallic Chemistry Fluorinated Ligand Synthesis Gem-Diol Chemistry

Chloropentafluoroacetone (CAS 79-53-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Photochemical Triplet State Sensitization Studies

Researchers requiring a fluorinated ketone with enhanced intersystem crossing (ISC) efficiency for triplet sensitization applications should select chloropentafluoroacetone over hexafluoroacetone. The measured ISC rate constant for CPFA (2.8 × 10⁷ s⁻¹) is approximately twice that of HFA [1], and the altered radiative/non-radiative rate constants at 77 K (factor changes of 1.7× and 2.3× respectively) [2] provide tunable triplet state dynamics not achievable with the fully fluorinated analog. CPFA is particularly suited for studies involving triplet-triplet energy transfer, phosphorescence-based molecular probes, and heavy-atom effect investigations.

Fluorescent Probe Development for Unsaturated Hydrocarbon Detection

Chloropentafluoroacetone serves as a calibrated fluorescent probe for characterizing olefins and other unsaturated hydrocarbons in the gas phase. The quenching rate constants for 17 olefins have been established and follow the linear free energy relationship log k = 18.0 − 0.79(I.P.) [1]. This quantitative, predictable correlation with ionization potential enables CPFA to function as a diagnostic tool for identifying and quantifying electron-rich unsaturated compounds. Substitution with hexafluoroacetone would yield different quenching profiles and would not benefit from the established calibration dataset [1].

Synthesis of Mixed-Halogen Organometallic Complexes and Fluorinated Building Blocks

Chloropentafluoroacetone uniquely enables synthetic routes that introduce both chloro and fluoro functionality in a single reagent. It reacts with metal hydroxides to generate metal chlorides and hydrogen fluoride while also serving as an acid catalyst [1], and participates in Si–N, Ge–N, and Sn–N bond fission to form insertion products [2]. These reactivity pathways are inaccessible with hexafluoroacetone (no chloride generation) and differ from dichlorotetrafluoroacetone in halogen stoichiometry. For chemists preparing mixed-halogen metal complexes, fluorinated pharmaceutical intermediates, or specialty polymer precursors, CPFA offers a differentiated synthetic tool .

Process Chemistry Requiring Ambient-Pressure Liquid Handling of Fluorinated Ketones

Process engineers and medicinal chemistry laboratories with standard fume hood infrastructure should consider chloropentafluoroacetone (BP 7.8 °C) over hexafluoroacetone (BP –26 °C) when a fluorinated acetone building block is required but pressurized gas handling is undesirable or unavailable. CPFA remains a low-boiling liquid under typical laboratory ambient conditions (~20–25 °C) [1], allowing precise liquid metering using standard syringes or micropipettes rather than specialized gas handling equipment. This physical property differentiation directly impacts procurement decisions related to safety infrastructure requirements, capital equipment costs, and operational complexity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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